molecular formula C21H20FN3O2 B10995164 2-(6-fluoro-1H-indol-1-yl)-N-[1-(2-methoxyethyl)-1H-indol-4-yl]acetamide

2-(6-fluoro-1H-indol-1-yl)-N-[1-(2-methoxyethyl)-1H-indol-4-yl]acetamide

Cat. No.: B10995164
M. Wt: 365.4 g/mol
InChI Key: MKHUGOOPRMPQRH-UHFFFAOYSA-N
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Description

2-(6-fluoro-1H-indol-1-yl)-N-[1-(2-methoxyethyl)-1H-indol-4-yl]acetamide is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-fluoro-1H-indol-1-yl)-N-[1-(2-methoxyethyl)-1H-indol-4-yl]acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:

    Formation of 6-fluoro-1H-indole: This can be achieved through the reaction of 6-fluoroaniline with a suitable reagent to form the indole ring.

    Acylation: The 6-fluoro-1H-indole is then acylated with an appropriate acylating agent to introduce the acetamide group.

    Substitution: The acetamide derivative is further reacted with 1-(2-methoxyethyl)-1H-indole to form the final compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(6-fluoro-1H-indol-1-yl)-N-[1-(2-methoxyethyl)-1H-indol-4-yl]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the indole nitrogen or the acetamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

2-(6-fluoro-1H-indol-1-yl)-N-[1-(2-methoxyethyl)-1H-indol-4-yl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(6-fluoro-1H-indol-1-yl)-N-[1-(2-methoxyethyl)-1H-indol-4-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-(6-fluoro-1H-indol-3-yl)acetamide: Another indole derivative with similar structural features.

    2-(1H-indol-3-yl)acetonitrile: A related compound with a nitrile group instead of an acetamide group.

Uniqueness

2-(6-fluoro-1H-indol-1-yl)-N-[1-(2-methoxyethyl)-1H-indol-4-yl]acetamide is unique due to the presence of both fluoro and methoxyethyl groups, which may enhance its biological activity and selectivity compared to other indole derivatives. The specific substitution pattern on the indole rings also contributes to its distinct chemical and biological properties.

Properties

Molecular Formula

C21H20FN3O2

Molecular Weight

365.4 g/mol

IUPAC Name

2-(6-fluoroindol-1-yl)-N-[1-(2-methoxyethyl)indol-4-yl]acetamide

InChI

InChI=1S/C21H20FN3O2/c1-27-12-11-24-10-8-17-18(3-2-4-19(17)24)23-21(26)14-25-9-7-15-5-6-16(22)13-20(15)25/h2-10,13H,11-12,14H2,1H3,(H,23,26)

InChI Key

MKHUGOOPRMPQRH-UHFFFAOYSA-N

Canonical SMILES

COCCN1C=CC2=C(C=CC=C21)NC(=O)CN3C=CC4=C3C=C(C=C4)F

Origin of Product

United States

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